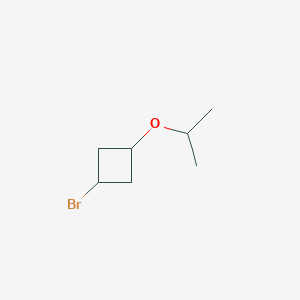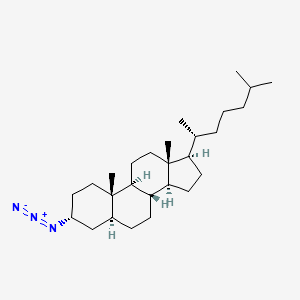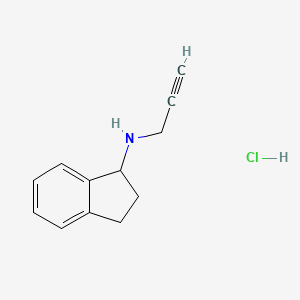
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
“N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride” is a complex organic compound. It contains an indenamine group, which is a polycyclic compound with fused benzene and pyrrole rings. It also has a prop-2-yn-1-yl group, which is a propargyl group, often involved in click chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, N-substituted prop-2-yn-1-yl amines can be synthesized by slowly adding propargyl bromide to a stirred solution of secondary amines .Scientific Research Applications
Organic Synthesis Applications
One of the primary areas of application is in the field of organic synthesis, where this compound and related structures are utilized as intermediates in the synthesis of more complex molecules. The literature discusses the catalyzed isomerization of N-allyl compounds, including amines, to their corresponding N-(1-propenyl) counterparts. This process is mediated by transition metal complexes and can lead to highly selective syntheses of enamines, enamides, and azadienes, among other compounds. Isomerization, coupled with ring-closing metathesis (RCM) and other tandem reactions, facilitates the synthesis of heterocyclic systems containing nitrogen atoms, which are of significant interest in pharmaceuticals and agrochemicals (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).
Environmental and Water Treatment
In the environmental domain, the focus is on the degradation of nitrogen-containing compounds, which are challenging due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been identified as effective for mineralizing such compounds to improve water treatment schemes. This area of research is crucial for developing technologies to mitigate the presence of toxic and hazardous compounds in water, highlighting the importance of understanding the degradation pathways of nitrogen-containing amines and related structures (Bhat, A. P., & Gogate, P., 2021).
Material Science and Polymerization
Applications in material science, particularly in polymerization processes, have also been noted. Amines, including structures related to N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride, serve as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters. This process allows for the controlled synthesis of polymers with applications ranging from biomedical to industrial materials (Duda, A., Biela, T., Kowalski, A., & Libiszowski, J., 2005).
Catalysis and Chemical Transformations
The compound's derivatives are used in catalysis, particularly in the isomerization and deallylation of N-allyl compounds. These processes are crucial for the synthesis of N-(1-propenyl) compounds and demonstrate the relationship between structure and reactivity. The coordination of nitrogen atoms to transition metals is a key factor influencing the outcome of these reactions, offering insights into the design of catalytic systems for selective chemical transformations (Krompiec, S. et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
It has been observed that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
The compound is involved in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer . This process leads to the formation of corresponding formamides in good yields under mild conditions .
Properties
IUPAC Name |
N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;/h1,3-6,12-13H,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROCRRNUGWYRHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
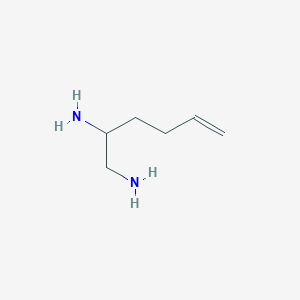
![3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one](/img/structure/B3242192.png)
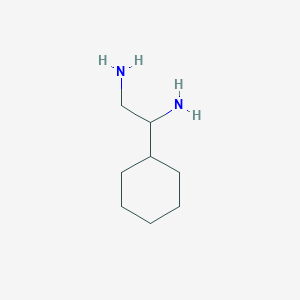

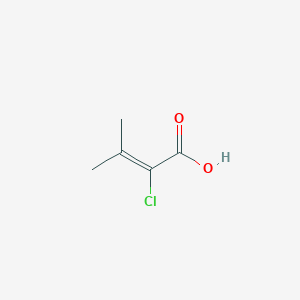

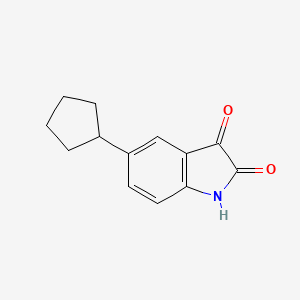
![Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242229.png)
![Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242237.png)
![Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242239.png)
![Ethyl 5-benzyl-1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242241.png)
